ASP-9521

Übersicht

Beschreibung

This enzyme plays a crucial role in the persistent production of androgens despite castration, by catalyzing the conversion of adrenal androgens such as dehydroepiandrosterone and androstenedione into androstenediol and testosterone . ASP9521 has shown promise as a therapeutic agent in castration-resistant prostate cancer .

Vorbereitungsmethoden

ASP9521 is synthesized at Astellas Pharmaceutical Co. Ltd. in Tsukuba, Japan . The synthetic route involves the preparation of 1-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-2-methylpropan-2-ol . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.

Analyse Chemischer Reaktionen

ASP9521 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: ASP9521 kann in Gegenwart von NADPH-abhängigen Enzymen oxidiert werden.

Substitution: ASP9521 kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart bestimmter Reagenzien und Bedingungen.

Häufig verwendete Reagenzien in diesen Reaktionen sind NADPH und verschiedene Enzyme wie AKR1C3 . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, stehen typischerweise im Zusammenhang mit der Hemmung der Androgenproduktion .

Wissenschaftliche Forschungsanwendungen

ASP9521 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

ASP9521 übt seine Wirkung aus, indem es selektiv das Enzym 17β-Hydroxysteroid-Dehydrogenase Typ 5 (AKR1C3) hemmt . Diese Hemmung verhindert die Umwandlung von Nebennierenandrogenen in Testosteron und reduziert so den Androgenspiegel im Körper . Die molekularen Ziele von ASP9521 umfassen die katalytische Stelle von AKR1C3, wo es Wechselwirkungen eingeht, die für die Liganderkennung entscheidend sind . Die an seinem Wirkmechanismus beteiligten Wege umfassen den Androgenbiosyntheseweg und die Hemmung der PSA-Produktion und Zellproliferation .

Wirkmechanismus

ASP9521 exerts its effects by selectively inhibiting the enzyme 17β-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This inhibition prevents the conversion of adrenal androgens into testosterone, thereby reducing androgen levels in the body . The molecular targets of ASP9521 include the catalytic site of AKR1C3, where it forms interactions that are crucial for ligand recognition . The pathways involved in its mechanism of action include the androgen biosynthesis pathway and the inhibition of PSA production and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

ASP9521 zeichnet sich durch seine hohe Selektivität für AKR1C3 gegenüber anderen Isoformen wie AKR1C2 aus . Ähnliche Verbindungen umfassen:

Abirateron: Ein weiterer Inhibitor der Androgenbiosynthese, jedoch mit einem anderen Wirkmechanismus.

VT-464: Eine Verbindung, die auf CYP17A1-Lyase abzielt, die an der Androgenbiosynthese beteiligt ist.

GTx-560: Ein Inhibitor von AKR1C3 mit ähnlichen Eigenschaften wie ASP9521.

ASP9521 zeichnet sich durch seine hohe Selektivität und orale Bioverfügbarkeit aus, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .

Biologische Aktivität

ASP-9521 is a selective, orally bioavailable inhibitor of the enzyme 17 β-hydroxysteroid dehydrogenase type 5 (17 βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3). This enzyme plays a critical role in the conversion of adrenal androgens such as dehydroepiandrosterone (DHEA) and androstenedione into more potent androgens like testosterone. The inhibition of AKR1C3 is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where persistent androgen production contributes to tumor progression.

This compound functions by inhibiting the enzymatic activity of AKR1C3, thereby reducing the levels of testosterone within tumor tissues. This mechanism is significant in the treatment of CRPC, as it aims to achieve complete androgen blockade when combined with other therapeutic agents.

Pharmacological Profile

Key Characteristics:

- IC50 Values: this compound demonstrates potent inhibitory activity against AKR1C3, with IC50 values ranging from 11 nM for humans to 49 nM for cynomolgus monkeys .

- Selectivity: The compound shows over 100-fold selectivity for AKR1C3 compared to its isoform AKR1C2 .

- Bioavailability: After oral administration, this compound exhibits varying bioavailability rates: 35% in rats, 78% in dogs, and 58% in monkeys .

Phase I/II Clinical Trial

A clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC). Key findings include:

- Participants: Thirteen patients aged between 52 and 76 years were enrolled.

- Treatment Duration: Patients received this compound orally for a duration of 12 weeks.

- Adverse Events: Common adverse events included asthenia (38%), constipation (31%), and diarrhea (23%). Most adverse events were graded as mild to moderate (grade 1/2) .

- Efficacy Results: Despite demonstrating an acceptable safety profile, the trial reported no significant biochemical or radiological responses. The study was halted due to a lack of observable clinical activity .

In Vitro and In Vivo Studies

In preclinical studies, this compound was characterized for its biological activity:

- Inhibition Studies: this compound effectively inhibited the conversion of androstenedione to testosterone in both in vitro assays using LNCaP-AKR1C3 cells and in vivo models with CWR22R xenografted mice. A single oral dose significantly reduced intratumoral testosterone levels for up to 24 hours .

- Pharmacokinetics: The compound was rapidly absorbed with a half-life ranging from 16 to 35 hours, indicating favorable pharmacokinetic properties conducive for oral administration .

Comparative Efficacy

A comparison table summarizing the biological activity and pharmacological characteristics of this compound is presented below:

| Parameter | This compound |

|---|---|

| Target Enzyme | AKR1C3 (17 βHSD5) |

| IC50 (Human) | 11 nM |

| IC50 (Monkey) | 49 nM |

| Selectivity | >100-fold over AKR1C2 |

| Bioavailability | Rats: 35%, Dogs: 78%, Monkeys: 58% |

| Common Adverse Events | Asthenia, Constipation, Diarrhea |

| Clinical Activity | No significant responses observed |

Eigenschaften

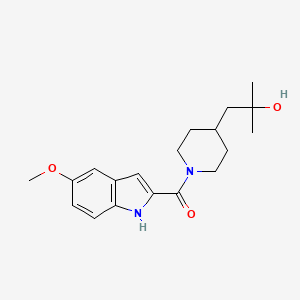

IUPAC Name |

[4-(2-hydroxy-2-methylpropyl)piperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-19(2,23)12-13-6-8-21(9-7-13)18(22)17-11-14-10-15(24-3)4-5-16(14)20-17/h4-5,10-11,13,20,23H,6-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSCPDKUZWPWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126084-37-4 | |

| Record name | ASP-9521 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1126084374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASP-9521 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA79G37CPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.